![molecular formula C11H19NO4 B8255505 tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8255505.png)
tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound containing oxygen and nitrogen atoms. Its unique structure makes it a subject of interest in various fields including synthetic organic chemistry, medicinal chemistry, and industrial applications. The compound's structural features enable it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate generally involves the following steps:
Formation of the Bicyclic Structure: : Starting from simpler building blocks, the bicyclic skeleton is constructed through cyclization reactions.
Functional Group Introduction: : The hydroxymethyl group is introduced via selective functionalization at the desired position.
tert-Butyl Ester Formation: : The tert-butyl ester is incorporated using tert-butanol and an appropriate esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial-scale production of this compound leverages optimized synthetic pathways to ensure high yields and purity. Key aspects include:
Bulk Reagents and Catalysts: : Use of cost-effective and readily available reagents.
Optimized Reaction Conditions: : Control of temperature, pressure, and solvent systems to maximize efficiency.
Purification Techniques: : Application of crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions can be employed to selectively reduce functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Catalysts: : Palladium on carbon (Pd/C), platinum dioxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives and functionalized compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in catalytic processes, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition: : Functions as an inhibitor of specific enzymes, aiding in the study of biochemical pathways.
Protein Binding Studies: : Used in research to understand protein-ligand interactions.
Medicine
Drug Development: : Serves as a precursor or active moiety in the design of pharmaceutical compounds.
Therapeutic Agents: : Exhibits potential therapeutic effects in various disease models.
Industry
Material Science: : Utilized in the development of new materials with unique properties.
Polymer Science: : Acts as a monomer or additive in polymer synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves:
Molecular Targets: : Interacts with specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: : Modulates signaling pathways and biochemical processes by binding to its targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1S,4S)-1-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: .
tert-Butyl (1R,4R)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: .
Methyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: .
Unique Aspects
Structure: : The specific stereochemistry and tert-butyl ester make it unique.
Reactivity: : Exhibits distinct reactivity profiles compared to similar compounds.
Applications: : Versatility in applications across various fields enhances its uniqueness.
This detailed article captures the essence of tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, showcasing its synthesis, reactions, applications, and uniqueness among similar compounds. Got anything else you want to dive into?
Properties
IUPAC Name |
tert-butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-13)4-8(12)5-15-11/h8,13H,4-7H2,1-3H3/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDZFXHHNOXHLF-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CO2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
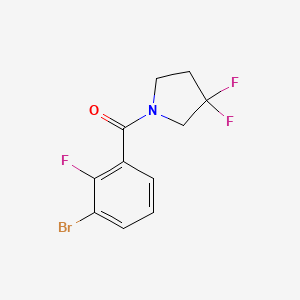
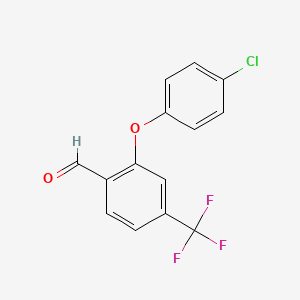
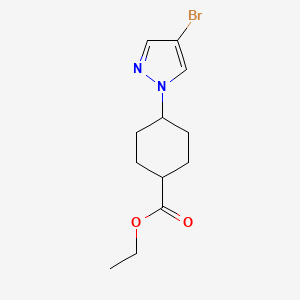
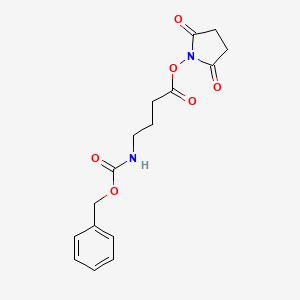
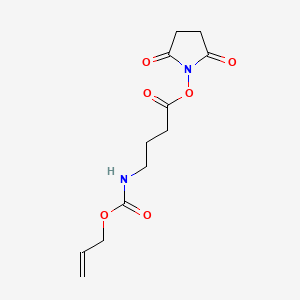
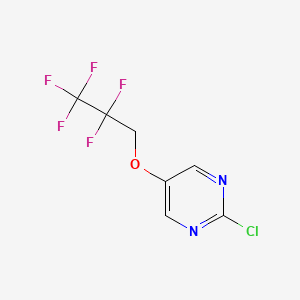
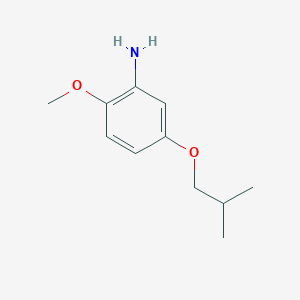
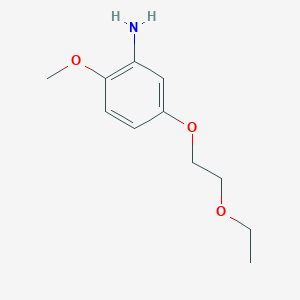
![tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8255481.png)
![Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8255493.png)
![(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B8255501.png)
![(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8255514.png)
![1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8255522.png)
![Isothiazolo[5,4-b]pyridin-6-amine](/img/structure/B8255524.png)
